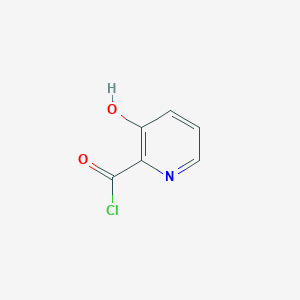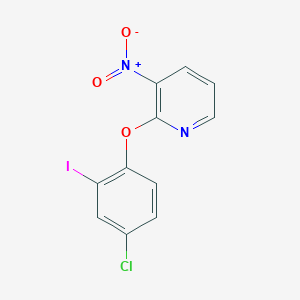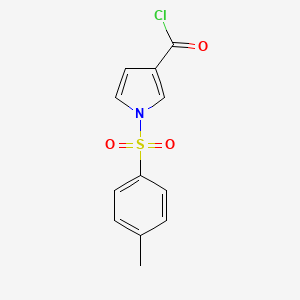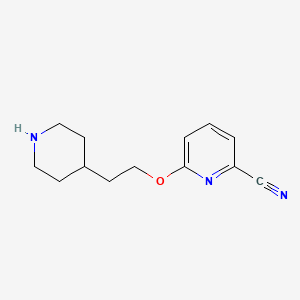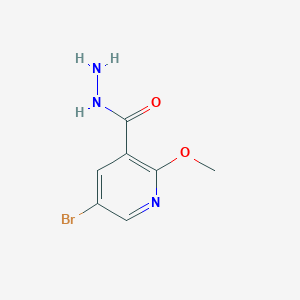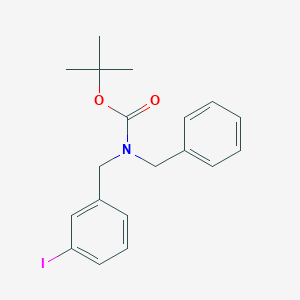
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester
Vue d'ensemble
Description
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester (BIBCE) is an organometallic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that is stable in air and has a low melting point. BIBCE has a wide range of uses in organic synthesis, biochemistry, and pharmacology. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, fine chemicals, and other specialty products. In addition, BIBCE has been used in a number of biochemical and physiological studies, due to its ability to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester and similar compounds are frequently used in chemical synthesis and reactions. For instance, tert-butyl esters, like the one , are synthesized using reactions involving isobutene and protective groups, which are then selectively cleaved via transesterification (Uray & Lindner, 1988).
- The molecule is also involved in deprotection reactions. Aqueous phosphoric acid, for example, is effective in deprotecting tert-butyl carbamates and esters under mild conditions. This process is crucial for synthesizing various compounds while preserving their stereochemical integrity (Li et al., 2006).
Application in Organic Synthesis
- In organic synthesis, benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester derivatives are used for asymmetric synthesis. They facilitate the formation of compounds like anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are important in the synthesis of biologically active molecules (Bunnage et al., 2003).
- Another application is in the synthesis of amines and succinimides, as well as in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, which are important for pharmaceutical research (Garcia et al., 2006).
Chemical Reactions and Transformations
- The molecule is involved in various chemical reactions such as exchange reactions with carboxylic acid anhydrides, forming carboxylic acid benzyl esters. This reaction is significant in the synthesis of various pharmaceutical compounds (Nikiforov et al., 1989).
- It also plays a role in reactions leading to the fragmentation of certain carbenes, important in the field of organic chemistry for understanding reaction mechanisms and synthesis (Merkley & Warkentin, 2000).
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXLHIYRDHKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



